molecular formula C8H11ClN4O B1523735 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride CAS No. 1258652-43-5

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Cat. No. B1523735
CAS RN: 1258652-43-5
M. Wt: 214.65 g/mol
InChI Key: SUZOBRGEKAONGZ-UHFFFAOYSA-N
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Description

“2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number 1258652-43-5 . It has a molecular weight of 214.65 and a molecular formula of C8H11ClN4O .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a triazole ring, and an ethan-1-amine group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.65 and a molecular formula of C8H11ClN4O . Unfortunately, the specific values for density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Energetic Materials Development

Research by Yu et al. (2017) focuses on the synthesis of insensitive energetic materials based on furazan derivatives. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. This study underscores the potential of furanyl-triazolyl compounds in creating safer energetic materials.

Corrosion Inhibition and Biological Activity

Hassan et al. (2019) synthesized triazole Schiff base derivatives and their metal complexes, demonstrating their applications in corrosion inhibition and as antimicrobial agents. This indicates the potential utility of furanyl-triazolyl compounds in protecting metals from corrosion and combating microbial growth.

Molecular Design and Docking Studies

Muñoz-Gutiérrez et al. (2016) employed structure- and ligand-based computational strategies to explore furanyl derivatives as adenosine A2A receptor antagonists. This research highlights the importance of furanyl-triazolyl compounds in the development of therapeutic agents targeting specific receptors.

Antimicrobial Activities

Başoğlu et al. (2013) investigated the synthesis of azole derivatives from furan-2-carbohydrazide, revealing some compounds' antimicrobial activities. This study suggests the applicability of furanyl-triazolyl compounds in creating new antimicrobial agents.

Synthesis and Structural Studies

Various studies focus on the synthesis, structural characterization, and properties of furanyl and triazolyl derivatives. For example, Tikhomolova et al. (2023) describe the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, showcasing methodologies that could be applied to the synthesis and study of "2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride".

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the pharmacological activities associated with similar compounds , it could be interesting to explore its potential use in medicinal chemistry.

properties

IUPAC Name

2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6;/h1-2,5H,3-4,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZOBRGEKAONGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
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2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

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